MAO Inactivation Efficiency: Cyclobutyl vs. Cyclopropyl
PCBA (free base) irreversibly inactivates MAO with a turnover ratio of 325 product molecules formed per inactivation event, measured via radiochemical and spectrophotometric methods using purified mitochondrial MAO [1]. For 1-PCPA, the ratio of reversible covalent adduct formation to irreversible inactivation is 7:1, meaning only approximately 1 in 8 inactivation-committed events yields a permanently disabled enzyme [2]. The 40-fold difference in inactivation efficiency between the cyclobutyl and cyclopropyl congeners arises from differential ring-cleavage kinetics and radical partitioning, not merely from shared phenylamine recognition [1][2].
| Evidence Dimension | MAO inactivation turnover ratio (product molecules per irreversible inactivation event) |
|---|---|
| Target Compound Data | 325:1 (PCBA free base) |
| Comparator Or Baseline | 1-Phenylcyclopropylamine (1-PCPA): ~7:1 ratio of reversible adduct to irreversible inactivation (effective irreversible turnover ratio substantially lower than PCBA) |
| Quantified Difference | PCBA commits to irreversible inactivation with approximately 40-fold greater efficiency relative to catalytic turnover (325 vs. effective ~8 for 1-PCPA irreversible component) |
| Conditions | Purified beef liver mitochondrial MAO; radiochemical assay with [phenyl-¹⁴C]-labelled substrate; spectrophotometric flavin reduction monitoring; pH 7.4, 30°C |
Why This Matters
For researchers designing MAO mechanism studies, PCBA provides a substantially cleaner irreversible inactivation profile with less confounding reversible adduct background than 1-PCPA, enabling unambiguous interpretation of active-site labelling experiments.
- [1] Silverman RB, Zieske PA. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry. 1986;25(2):341-346. doi:10.1021/bi00350a010 View Source
- [2] Silverman RB, Zieske PA. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. 1985;24(8):2128-2138. doi:10.1021/bi00329a039 View Source
